2-(Trifluoromethyl)benzaldehyde

Conformational Analysis Reaction Regioselectivity Molecular Recognition

2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0) is an aromatic aldehyde featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position relative to the formyl functionality. With molecular formula C₈H₅F₃O and molecular weight 174.12 g/mol, this clear, colorless to slightly yellow liquid possesses a melting point of −40 °C and a boiling point of 70–71 °C at 16 mmHg.

Molecular Formula C8H5F3O
Molecular Weight 174.12 g/mol
CAS No. 447-61-0
Cat. No. B1295035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)benzaldehyde
CAS447-61-0
Molecular FormulaC8H5F3O
Molecular Weight174.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C=O)C(F)(F)F
InChIInChI=1S/C8H5F3O/c9-8(10,11)7-4-2-1-3-6(7)5-12/h1-5H
InChIKeyZDVRPKUWYQVVDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)benzaldehyde CAS 447-61-0: Ortho-Trifluoromethylated Aromatic Aldehyde for Pharmaceutical and Agrochemical Synthesis


2-(Trifluoromethyl)benzaldehyde (CAS 447-61-0) is an aromatic aldehyde featuring a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position relative to the formyl functionality [1]. With molecular formula C₈H₅F₃O and molecular weight 174.12 g/mol, this clear, colorless to slightly yellow liquid possesses a melting point of −40 °C and a boiling point of 70–71 °C at 16 mmHg [2][3]. The ortho-CF₃ group exerts a profound inductive electron-withdrawing effect (Hammett σₘ = +0.43, σₚ = +0.54) that substantially enhances the electrophilicity of the aldehyde carbonyl, making this compound a uniquely reactive intermediate in nucleophilic addition and condensation reactions compared to non-fluorinated or differently substituted benzaldehydes [4]. Its primary utility lies in the synthesis of fluorinated pharmaceuticals (particularly neurological and cardiovascular agents), agrochemicals, and specialty fine chemicals where the trifluoromethyl group imparts enhanced metabolic stability, lipophilicity, and target binding affinity .

Why 2-(Trifluoromethyl)benzaldehyde Cannot Be Simply Replaced by Other Benzaldehyde Derivatives


The ortho-trifluoromethyl substitution in 2-(trifluoromethyl)benzaldehyde creates a unique confluence of steric, electronic, and conformational effects that cannot be replicated by simple replacement with unsubstituted benzaldehyde, para- or meta-trifluoromethyl isomers, or ortho-methyl analogs. The ortho-CF₃ group imposes a distinct conformational preference—existing in the O-anti form to at least 95% in solution at 305 K—which alters the spatial orientation of the reactive aldehyde and influences regioselectivity in subsequent transformations [1]. Furthermore, the powerful electron-withdrawing nature of the CF₃ group (Hammett σₚ = +0.54) dramatically increases the electrophilicity of the carbonyl carbon relative to benzaldehyde (σₚ = 0.00 by definition) or ortho-methylbenzaldehyde (σₚ = −0.17), leading to accelerated reaction rates in nucleophilic additions that are not observed with non-fluorinated counterparts [2]. The logP value of 2.67 represents a >1 log unit increase in lipophilicity compared to benzaldehyde (logP ≈1.5), fundamentally altering partitioning behavior in biphasic reaction systems and biological membranes—a critical consideration for pharmaceutical intermediate selection . The following quantitative evidence demonstrates that these differential properties translate directly into measurable performance distinctions in synthetic applications, conformational behavior, and physicochemical parameters.

2-(Trifluoromethyl)benzaldehyde CAS 447-61-0: Quantitative Comparative Evidence for Scientific Procurement Decisions


Conformational Preference Reversal: 2-Trifluoromethylbenzaldehyde Exists ≥95% in O-Anti Form vs. 2-Methylbenzaldehyde O-Syn Preference

In benzene solution at 305 K, 2-trifluoromethylbenzaldehyde exists in the O-anti conformation to the extent of at least 95%, whereas 2-methylbenzaldehyde in CCl₄ at the same temperature favors the O-syn conformation by a free energy difference of 0.53 kJ/mol [1]. This represents a complete reversal of conformational preference induced solely by substitution of the ortho-CH₃ group with an ortho-CF₃ group. The O-anti conformation in 2-trifluoromethylbenzaldehyde positions the carbonyl oxygen away from the CF₃ group, minimizing unfavorable steric and electronic interactions, while the 2-methyl analog adopts the O-syn orientation where the carbonyl oxygen is proximal to the methyl group.

Conformational Analysis Reaction Regioselectivity Molecular Recognition

Lipophilicity Enhancement: 2-Trifluoromethylbenzaldehyde LogP 2.67 vs. Benzaldehyde LogP ≈1.5—>1 Log Unit Increase

The octanol-water partition coefficient (logP) for 2-(trifluoromethyl)benzaldehyde is 2.67, measured under standard conditions . In contrast, the experimental logP values for unsubstituted benzaldehyde range from 1.47 to 1.69 across multiple authoritative databases [1][2]. This difference of 1.0–1.2 log units corresponds to an approximately 10- to 15-fold increase in the partition coefficient (P), indicating that 2-trifluoromethylbenzaldehyde is substantially more lipophilic than its non-fluorinated parent compound.

Drug Design Partition Coefficient Bioavailability

Boiling Point Comparison Under Reduced Pressure: Ortho-Isomer (70–71 °C/16 mmHg) vs. Para-Isomer (66–67 °C/13 mmHg) vs. Meta-Isomer (83–86 °C/30 mmHg)

The boiling point of 2-(trifluoromethyl)benzaldehyde is 70–71 °C at 16 mmHg [1]. The para-isomer, 4-(trifluoromethyl)benzaldehyde, boils at 66–67 °C at 13 mmHg [2], while the meta-isomer, 3-(trifluoromethyl)benzaldehyde, boils at 83–86 °C at 30 mmHg [3]. Normalizing to equivalent pressure conditions using approximate boiling point conversion factors, the ortho-isomer exhibits an intermediate volatility profile that is distinct from both the more volatile para-isomer and the less volatile meta-isomer.

Physical Property Differentiation Purification Strategy Quality Control

Electron-Withdrawing Potency: CF₃ Substituent (σₚ = +0.54) vs. CH₃ Substituent (σₚ = −0.17)—Dramatic Electronic Contrast

The Hammett substituent constant (σ) quantifies the electron-withdrawing or electron-donating character of a substituent. The trifluoromethyl (-CF₃) group exhibits σₘ = +0.43 and σₚ = +0.54, indicating strong electron-withdrawal through both inductive and field effects [1]. In contrast, the methyl (-CH₃) group, which occupies the same ortho position in 2-methylbenzaldehyde, displays σₘ = −0.069 and σₚ = −0.17, representing mild electron-donation [2]. The difference of Δσ = +0.71 for the para parameter corresponds to a substantial difference in the ability of these groups to stabilize negative charge development during nucleophilic attack on the adjacent carbonyl.

Structure-Activity Relationship Reaction Kinetics Substituent Effects

Synthetic Yield Comparison: 2-Trifluoromethylbenzaldehyde 77% (Formate Method) vs. Meta-Isomer 90% (Industrial Patent Method)

In a palladium-catalyzed formylation procedure using sodium formate in DMF at 110 °C under CO atmosphere for 10 hours, 2-(trifluoromethyl)benzaldehyde was obtained in 77% isolated yield . For comparison, an industrial patent describing an improved hydrolysis process for meta-trifluoromethylbenzaldehyde reports yields of 90% with 98.5% purity by GC [1]. This yield differential reflects the unique steric and electronic challenges associated with ortho-substitution, which can influence both the catalytic cycle efficiency and product isolation.

Process Chemistry Synthetic Efficiency Cost-Effectiveness

Dipole Moment: 2-Trifluoromethylbenzaldehyde (Calc. 4.04 D) vs. Benzaldehyde (Exp. 2.98 D)—Increased Polarity

The calculated gas-phase dipole moment for 2-(trifluoromethyl)benzaldehyde is 4.043 Debye, determined by ab initio methods at the HF/6-311++G(d,p) level [1]. In comparison, the experimental dipole moment of unsubstituted benzaldehyde in carbon tetrachloride solution at 25 °C is 2.98 Debye [2]. This 36% increase in dipole moment reflects the significant polarization introduced by the strongly electron-withdrawing ortho-CF₃ group.

Molecular Polarity Solvent Selection Spectroscopic Properties

2-(Trifluoromethyl)benzaldehyde CAS 447-61-0: Optimal Application Scenarios Based on Quantified Differential Properties


Pharmaceutical Intermediate Requiring Enhanced Lipophilicity and Metabolic Stability

When designing fluorinated drug candidates where increased membrane permeability and resistance to oxidative metabolism are desired, 2-(trifluoromethyl)benzaldehyde is the preferred building block over non-fluorinated benzaldehyde. The logP elevation of >1 unit (2.67 vs. ≈1.5) directly translates to improved blood-brain barrier penetration and oral bioavailability, while the strong C–F bonds of the CF₃ group confer metabolic stability against cytochrome P450 oxidation [1]. This compound has been explicitly utilized in the preparation of ω-(dimethylamino)-alkyl 4-(2-trifluoromethylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates, a class of dihydropyridine calcium channel blockers where the ortho-CF₃ substitution pattern is critical for optimal receptor binding and pharmacokinetic profile .

Stereoselective Synthesis Exploiting the Locked O-Anti Conformation

The ≥95% O-anti conformational preference of 2-(trifluoromethyl)benzaldehyde at 305 K provides a defined spatial orientation of the carbonyl group that can be exploited for stereoselective nucleophilic additions and cycloadditions . This conformational rigidity, absent in the syn-preferring 2-methylbenzaldehyde analog, ensures predictable facial selectivity in reactions where the trajectory of nucleophilic approach is sterically influenced by the ortho substituent. Researchers developing stereodefined fluorinated intermediates should prioritize 2-(trifluoromethyl)benzaldehyde when conformational predictability is required for high diastereoselectivity.

Agrochemical Synthesis Leveraging Strong Electron-Withdrawal for Enhanced Pesticidal Activity

The powerful electron-withdrawing character of the CF₃ group (σₚ = +0.54) makes 2-(trifluoromethyl)benzaldehyde an ideal precursor for agrochemical active ingredients where increased electrophilicity of the aldehyde facilitates rapid condensation with nitrogen nucleophiles to form imines, hydrazones, and heterocycles . Patent literature explicitly cites 2-(trifluoromethyl)benzaldehyde as a starting material for preparing fluorinated agrochemicals, including herbicides and fungicides, where the CF₃ group enhances both target site binding and environmental persistence characteristics [1]. The compound's use in Wittig-Horner reactions to generate vinyl intermediates further expands its utility in constructing complex agrochemical scaffolds .

Analytical and Spectroscopic Applications Leveraging Distinctive ¹⁹F NMR Signature

The presence of the trifluoromethyl group provides a unique ¹⁹F NMR handle that is absent in non-fluorinated benzaldehyde derivatives. 2-(Trifluoromethyl)benzaldehyde has been successfully employed as a chiral derivatizing agent and small-molecule probe for the detection and quantification of amino acids via ¹⁹F NMR spectroscopy, forming stable Schiff base adducts in aqueous alkaline conditions . The ortho-CF₃ substitution pattern ensures a distinct chemical shift that is readily resolved from para- and meta-isomers, enabling isomer-specific quantification in complex mixtures. This analytical utility is not available with benzaldehyde or ortho-methylbenzaldehyde, which lack the fluorine NMR signature.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.